3-Amino-5-fluorobenzene-1-sulfonamide
Overview
Description
3-Amino-5-fluorobenzene-1-sulfonamide is an organic compound with the molecular formula C6H7FN2O2S. It is characterized by the presence of an amino group (-NH2), a fluorine atom, and a sulfonamide group (-SO2NH2) attached to a benzene ring
Mechanism of Action
Target of Action
Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which plays a crucial role in the synthesis of folic acid in bacteria . Folic acid is essential for the synthesis of nucleic acids in bacteria, and its disruption can halt bacterial growth.
Mode of Action
Sulfonamides act as competitive inhibitors of dihydropteroate synthase. They are structurally similar to para-aminobenzoic acid (PABA), a substrate of the enzyme, and compete with PABA for the active site of the enzyme . This competition inhibits the production of dihydropteroate, a precursor of folic acid, thus preventing bacterial growth.
Biochemical Pathways
The primary pathway affected by sulfonamides is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthase, sulfonamides prevent the production of dihydropteroate and, subsequently, tetrahydrofolic acid, a coenzyme required for the synthesis of purines and pyrimidines, which are essential components of DNA.
Result of Action
The inhibition of folic acid synthesis by sulfonamides results in a lack of necessary nucleotides for DNA replication in bacteria, thus inhibiting bacterial growth .
Action Environment
The efficacy and stability of sulfonamides can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of sulfonamides, potentially impacting their absorption and distribution . Additionally, the presence of other substances, such as organic matter, can interact with sulfonamides and affect their bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-fluorobenzene-1-sulfonamide typically involves the following steps:
Nitration: The starting material, fluorobenzene, undergoes nitration to introduce a nitro group (-NO2) at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amino group (-NH2) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Sulfonation: The amino group is protected, and the benzene ring is sulfonated to introduce the sulfonamide group (-SO2NH2).
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques helps in achieving the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or nitric acid (HNO3) are used under controlled conditions.
Reduction: Iron and hydrochloric acid (Fe/HCl) or catalytic hydrogenation (H2/Pd) are commonly employed.
Substitution: Strong nucleophiles like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives, nitro compounds.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
3-Amino-5-fluorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Amino-3-fluorobenzene-1-sulfonamide
3-Amino-4-fluorobenzene-1-sulfonamide
2-Amino-3-fluorobenzene-1-sulfonamide
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Properties
IUPAC Name |
3-amino-5-fluorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFJJOMPQPAGHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(=O)(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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